Trimethyl(3-phenylpropoxy)silane

Description

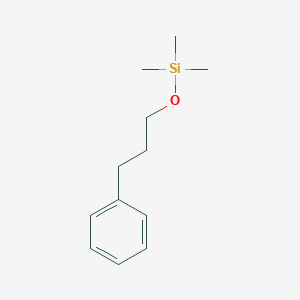

Trimethyl(3-phenylpropoxy)silane (CAS 16654-49-2) is an organosilicon compound characterized by a trimethylsilyl group bonded to a 3-phenylpropoxy chain. Its molecular structure combines the hydrophobic properties of the silane group with the aromatic and flexible propoxy linker, making it useful in organic synthesis and materials science. Key physicochemical properties include a calculated logP (octanol/water partition coefficient) of 3.307 and a log10 water solubility (log10WS) of -0.82, indicating moderate hydrophobicity . This compound is often employed as a derivatizing agent or intermediate in catalytic reactions due to its stability and tunable reactivity.

Properties

CAS No. |

14629-60-8 |

|---|---|

Molecular Formula |

C12H20OSi |

Molecular Weight |

208.37 g/mol |

IUPAC Name |

trimethyl(3-phenylpropoxy)silane |

InChI |

InChI=1S/C12H20OSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |

InChI Key |

MEDNPRTZTBYPTF-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCCC1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(C)OCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-phenylpropoxy)silane typically involves the reaction of trimethylchlorosilane with 3-phenylpropyl alcohol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as platinum or palladium can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(3-phenylpropoxy)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The phenylpropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Various substituted silanes.

Substitution: Silanes with different functional groups.

Scientific Research Applications

Chemistry: Trimethyl(3-phenylpropoxy)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce silicon-containing groups into peptides and proteins, which can enhance their stability and bioavailability.

Medicine: this compound has potential applications in drug delivery systems. Its ability to form stable bonds with organic molecules makes it a valuable tool for the development of targeted drug delivery systems.

Industry: In the industrial sector, this compound is used as a coupling agent in the production of adhesives and sealants. It can improve the adhesion properties of these materials by forming strong bonds with both organic and inorganic surfaces.

Mechanism of Action

The mechanism of action of Trimethyl(3-phenylpropoxy)silane involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets of this compound include hydroxyl and carboxyl groups on organic molecules, which it can modify through hydrosilylation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trimethyl(3-phenylpropoxy)silane with structurally or functionally related organosilanes, highlighting differences in reactivity, applications, and performance.

Allyltrimethylsilanes

- Trimethyl(2-methylallyl)silane and Trimethyl(2-phenylallyl)silane ():

- These allylsilanes exhibit superior regioselectivity and stereoselectivity in carbosilylation reactions compared to simpler silanes like allyltrimethylsilane.

- The presence of a methyl or phenyl substituent on the allyl group enhances electronic and steric effects, improving yields (e.g., >70% in ynamide reactions) .

- Key Difference : this compound lacks the allylic system, limiting its utility in carbosilylation but offering advantages in hydrolytic stability due to the ether linkage.

Aryl-Substituted Silanes

(E)-Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o) ():

- This compound features a propargyl ether linkage instead of a propoxy chain.

- The unsaturated bond introduces rigidity, reducing conformational flexibility but enabling participation in cycloaddition reactions.

- Synthesis Yield : 37% for the saturated analog (6n) vs. variable yields for unsaturated derivatives, highlighting trade-offs between stability and reactivity .

- (2-Allylphenoxy)trimethylsilane (): Structural isomerism (2-allylphenoxy vs. 3-phenoxypropoxy) alters electronic properties. The ortho-allyl group increases steric hindrance, affecting catalytic activity in cross-coupling reactions. Applications: Primarily used in polymer modification, whereas this compound is favored in small-molecule derivatization .

Bulkier Phenoxy Silanes

- Trimethyl [4-(1,1,3,3-tetramethylbutyl)phenoxy]silane (): The bulky tert-butyl substituent enhances lipophilicity (logP > 4 estimated) compared to this compound (logP 3.307). Applications: Dominates in algal-derived biosurfactants (39.22% peak area in GC-MS) due to enhanced membrane permeability .

Fluorinated Silanes

Data Tables

Table 2. Market and Industrial Data (2020–2025)

Research Findings and Trends

- Reactivity : Allyl- and propargyl-substituted silanes outperform this compound in transition-metal-catalyzed reactions due to their unsaturated bonds .

- Stability : The propoxy chain in this compound provides superior hydrolytic stability compared to allyl or propargyl analogs, making it suitable for aqueous-phase applications .

- Industrial Demand : Market analyses project steady growth (~4% CAGR) for this compound in pharmaceuticals and agrochemicals, driven by its derivatization versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.